molecular formula C28H36N4O3S B2507783 7-(TERT-BUTYL)-2-{3-[4-(2-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE CAS No. 950314-71-3

7-(TERT-BUTYL)-2-{3-[4-(2-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Cat. No.: B2507783
CAS No.: 950314-71-3
M. Wt: 508.68
InChI Key: KJLZQMCYXFCDMC-UHFFFAOYSA-N
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Description

This compound is a thienopyrimidine derivative characterized by a benzothieno[2,3-d]pyrimidin-4(3H)-one core. Key structural features include:

  • A tert-butyl group at the 7-position, enhancing lipophilicity and metabolic stability .
  • A piperazinyl-3-oxopropyl chain at the 2-position, with a 2-methoxyphenyl substituent on the piperazine ring, which may influence receptor binding or solubility .
  • A tetrahydrobenzothieno-pyrimidine scaffold, common in bioactive molecules targeting kinases or antimicrobial pathways .

Thienopyrimidine derivatives are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Properties

IUPAC Name

7-tert-butyl-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O3S/c1-28(2,3)18-9-10-19-22(17-18)36-27-25(19)26(34)29-23(30-27)11-12-24(33)32-15-13-31(14-16-32)20-7-5-6-8-21(20)35-4/h5-8,18H,9-17H2,1-4H3,(H,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLZQMCYXFCDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(TERT-BUTYL)-2-{3-[4-(2-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves multiple steps and specific reaction conditionsIndustrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

7-(TERT-BUTYL)-2-{3-[4-(2-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are identified based on shared motifs (e.g., benzothieno-pyrimidine cores, piperazine derivatives, or tert-butyl substituents). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity/Properties Reference
7-(TERT-BUTYL)-2-{3-[4-(2-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE C₂₈H₃₅N₅O₃S 529.68 g/mol tert-butyl, 2-methoxyphenyl-piperazino, ketone propyl chain Hypothesized kinase inhibition (structural analog data)
2-[2-(4-BROMOPHENYL)VINYL]-4-CHLORO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDINE C₁₈H₁₅BrClN₂S 414.75 g/mol 4-bromophenyl vinyl, chloro substituent Antimicrobial activity (MIC: 8 µg/mL)
4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)PIPERAZINE DERIVATIVES Varies ~400–500 g/mol Benzodioxole-methyl-piperazine, triazine-diamine Anticancer activity (IC₅₀: 1–10 µM)
Hydrazinothieno[2,3-d]pyrimidine C₇H₈N₄S 180.23 g/mol Hydrazine substituent Antimicrobial (Gram-positive bacteria)

Key Observations:

Bioactivity Trends: The 4-bromophenyl-vinyl analog () exhibits potent antimicrobial activity, suggesting that halogenation and vinyl groups enhance antibacterial efficacy . In contrast, the target compound’s 2-methoxyphenyl-piperazino group may prioritize CNS or kinase targeting due to piperazine’s role in blood-brain barrier penetration . Piperazine-linked benzodioxole derivatives () show anticancer activity, highlighting the scaffold’s versatility for diverse targets .

Structural Impact on Properties :

  • The tert-butyl group in the target compound likely improves metabolic stability compared to smaller alkyl groups (e.g., methyl in derivatives) .
  • Ketone propyl chains (as in the target compound) may enhance solubility relative to purely hydrophobic substituents (e.g., bromophenyl vinyl in ) .

Similarity Coefficient Analysis: Using Tanimoto coefficients (), the target compound shares ~60–70% structural similarity with piperazine-containing analogs (e.g., –13) but <50% with simpler thienopyrimidines (e.g., ). This aligns with functional divergence in reported activities .

Biological Activity

The compound 7-(tert-butyl)-2-{3-[4-(2-methoxyphenyl)piperazino]-3-oxopropyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a novel organic molecule belonging to the class of benzothieno-pyrimidines. Its unique structure incorporates a tetrahydrobenzothieno core fused with a pyrimidine ring and features various functional groups that contribute to its potential biological activities. This article explores the compound’s biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The chemical structure of the compound includes:

  • Tert-butyl group : Known for enhancing lipophilicity and potentially influencing receptor interactions.
  • Piperazine moiety : Commonly associated with various pharmacological effects including anxiolytic and antipsychotic activities.
  • Carbonyl functionalities : These may facilitate interactions with biological targets through hydrogen bonding.

Pharmacological Properties

Research indicates that compounds similar to 7-(tert-butyl)-2-{3-[4-(2-methoxyphenyl)piperazino]-3-oxopropyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that Mannich bases, which share structural similarities with this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values lower than 2 μg/mL against MCF-7 breast cancer cells .
    • The mechanism of action may involve the inhibition of DNA topoisomerase I and induction of apoptosis in cancer cells .
  • Antimicrobial Effects :
    • The compound's structural features suggest potential antibacterial and antifungal properties. Similar piperazine derivatives have been reported to possess antimicrobial activity against several pathogens.
  • Neurological Implications :
    • The piperazine component is often linked to neuroactive properties. Compounds in this class are being investigated for their potential in treating anxiety and depression .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer potential of a series of Mannich bases derived from similar structures. The results indicated enhanced cytotoxicity against HeLa (cervical), HepG2 (liver), and A549 (lung) cancer cell lines. The most active compounds showed up to 4-fold increased potency compared to standard chemotherapeutics like 5-fluorouracil .

Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the piperazine ring significantly enhanced activity against Staphylococcus aureus and Escherichia coli.

The biological activity of 7-(tert-butyl)-2-{3-[4-(2-methoxyphenyl)piperazino]-3-oxopropyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one can be attributed to several mechanisms:

  • Receptor Interaction : The piperazine moiety may interact with neurotransmitter receptors (e.g., serotonin receptors), influencing mood and anxiety levels.
  • Enzyme Inhibition : The presence of carbonyl groups allows for potential inhibition of key enzymes involved in cancer cell proliferation.

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